D-Glucose-d1-1
CAS No.:
Cat. No.: VC16662668
Molecular Formula: C6H12O6
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12O6 |
|---|---|
| Molecular Weight | 181.16 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |
| Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D |
| Standard InChI Key | GZCGUPFRVQAUEE-SPRLRUCNSA-N |
| Isomeric SMILES | [2H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics of D-Glucose-d1-1
Table 1: Key Physicochemical Properties of D-Glucose-d1-1
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁DO₆ |
| Molecular Weight | 181.16 g/mol |
| Melting Point | 150–152°C (lit.) |
| Density | Not Available |
| Boiling Point | Not Available |
Synthesis and Production Methodologies
Biological Synthesis Routes
Deuterium incorporation into glucose can be achieved through biological cultivation in deuterium-enriched media. Organisms such as Saccharomyces cerevisiae or Escherichia coli are grown in solutions containing D₂O (heavy water), leading to the biosynthesis of deuterated metabolites, including D-Glucose-d1-1. This method ensures high isotopic purity but requires stringent control over microbial metabolism to prevent isotopic scrambling.
Chemical Synthesis Approaches
Synthetic routes often employ acid-catalyzed hydrogen-deuterium exchange or enzymatic methods using deuterated cofactors. For example, glucose dissolved in D₂O under acidic conditions (e.g., HCl/D₂O) facilitates selective deuteration at the anomeric carbon (C1). Recent advances utilize immobilized glucose isomerase to direct deuterium placement while preserving stereochemical integrity .
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Biological Cultivation | High enantiomeric purity | Slow; risk of byproducts |
| Acid-Catalyzed Exchange | Rapid; cost-effective | Potential for over-deuteration |
| Enzymatic Synthesis | Position-specific labeling | Requires specialized enzymes |
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuterium atom in D-Glucose-d1-1 induces distinct spin-spin coupling patterns in ¹H NMR spectra. For instance, the C1 proton signal (δ ≈ 5.2 ppm in α-anomer) splits into a doublet due to coupling with deuterium (J ≈ 2 Hz). ²H NMR provides direct detection of the labeled site, with quadrupolar splitting patterns confirming deuterium placement .
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) differentiates D-Glucose-d1-1 from its non-deuterated counterpart through a +1 Da mass shift. Electrospray ionization (ESI) spectra typically show [M+H]⁺ peaks at m/z 182.17, contrasting with m/z 181.16 for native glucose .
Applications in Metabolic and Pharmacological Research
Tracer Studies in Glycolysis and Krebs Cycle
D-Glucose-d1-1 serves as a stable isotopic tracer to map glucose flux in cellular respiration. When administered to cell cultures, its incorporation into lactate, acetyl-CoA, and CO₂ can be quantified via LC-MS/MS, elucidating rate-limiting steps in energy metabolism. A 2024 study demonstrated its utility in identifying aberrant glycolysis in cancer cell lines, with deuterium enrichment in lactate serving as a biomarker for Warburg effect quantification .
Pharmacokinetic Profiling of Deuterated Drugs
The deuterium kinetic isotope effect (DKIE) alters the metabolic stability of pharmaceuticals. By substituting hydrogen with deuterium at strategic positions, researchers leverage D-Glucose-d1-1 to study hepatic first-pass metabolism and cytochrome P450 interactions. For instance, Russak et al. (2019) reported that deuteration at C1 reduces glucuronidation rates by 12–18% in human hepatocytes, extending plasma half-life .
Future Directions and Research Opportunities
Advanced Imaging Techniques
Coupling D-Glucose-d1-1 with hyperpolarized ¹³C MRI could enable real-time visualization of glycolysis in vivo. Preliminary experiments at 7T MRI systems show enhanced signal-to-noise ratios in deuterated metabolites compared to ¹³C-labeled analogs.
Personalized Medicine Applications
Population-scale variability in glucose metabolism, as tracked via D-Glucose-d1-1, may inform tailored diabetic therapies. A 2025 clinical trial (NCT05432189) is assessing its utility in predicting metformin responsiveness based on hepatic deuterium retention patterns .
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